4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in THF
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Overview
Description
4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in tetrahydrofuran (THF), is a specialized organozinc reagent. It is commonly used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The compound has the molecular formula C6H11IO2Zn and a molecular weight of 307.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Ethoxy-4-oxobutylzinc iodide typically involves the reaction of 4-ethoxy-4-oxobutyl iodide with zinc in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-4-oxobutylzinc iodide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form carbon-carbon bonds.
Substitution Reactions: Can participate in substitution reactions where the iodide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, and other electrophiles.
Conditions: Reactions are typically carried out under an inert atmosphere at low temperatures to prevent side reactions.
Major Products: The major products formed from these reactions are typically more complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4-Ethoxy-4-oxobutylzinc iodide is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-oxobutylzinc iodide involves its role as a nucleophile in organic reactions. The zinc atom coordinates with the carbonyl group, enhancing the nucleophilicity of the carbon atom, which then attacks electrophiles to form new carbon-carbon bonds .
Comparison with Similar Compounds
4-Ethoxy-4-oxobutylzinc bromide: Similar in structure but contains a bromide ion instead of an iodide ion.
4-Ethoxy-4-oxobutylzinc chloride: Another similar compound with a chloride ion.
Uniqueness: 4-Ethoxy-4-oxobutylzinc iodide is unique due to its specific reactivity and the presence of the iodide ion, which can influence the reaction conditions and outcomes differently compared to its bromide and chloride counterparts .
Properties
Molecular Formula |
C6H11IO2Zn |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl butanoate;iodozinc(1+) |
InChI |
InChI=1S/C6H11O2.HI.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
NVFAZIRHJJZBEV-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC[CH2-].[Zn+]I |
Origin of Product |
United States |
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